

# Tebipenem: A Novel Oral Carbapenem for Combating Multidrug-Resistant Infections

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Tebipenem |
| Cat. No.:      | B1682724  |

[Get Quote](#)

## An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tebipenem** is a broad-spectrum carbapenem antibiotic, unique in its class for being orally bioavailable.<sup>[1][2][3]</sup> It is administered as a prodrug, **tebipenem** pivoxil hydrobromide (TBPM-PI-HBr), which is rapidly converted to its active moiety, **tebipenem**, in the body.<sup>[4][5][6]</sup> Developed to address the growing threat of antibiotic resistance, **tebipenem** shows potent activity against a wide range of Gram-negative and Gram-positive bacteria, including strains that produce extended-spectrum  $\beta$ -lactamases (ESBLs).<sup>[7][8][9]</sup> This guide provides a comprehensive technical overview of **tebipenem**, summarizing its mechanism of action, in-vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

## Chemical Properties

**Tebipenem** pivoxil is the pivaloyloxymethyl ester prodrug of **tebipenem**.<sup>[6]</sup> This formulation enhances oral absorption and bioavailability.<sup>[3][10]</sup> After oral administration, the ester bond is cleaved by esterases in the intestinal mucosa, releasing the active **tebipenem** into circulation.<sup>[4][8]</sup>

| Property             | Value                                                |
|----------------------|------------------------------------------------------|
| Drug Name            | Tebipenem Pivoxil Hydrobromide                       |
| Active Moiety        | Tebipenem                                            |
| Drug Class           | Carbapenem                                           |
| Molecular Formula    | $C_{22}H_{31}N_3O_6S_2$ <a href="#">[11]</a>         |
| Molecular Weight     | 497.6 g/mol <a href="#">[6]</a> <a href="#">[11]</a> |
| Administration Route | Oral <a href="#">[1]</a> <a href="#">[2]</a>         |

## Mechanism of Action

Like other  $\beta$ -lactam antibiotics, **tebipenem**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis.[\[1\]](#)[\[2\]](#)[\[4\]](#) This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[\[2\]](#)[\[4\]](#)[\[12\]](#) The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[\[2\]](#)[\[4\]](#)

**Tebipenem** demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-positive bacteria.[\[12\]](#)[\[13\]](#) In Enterobacteriaceae, it primarily targets PBP 2.[\[13\]](#) A key advantage of **tebipenem**, characteristic of carbapenems, is its stability against hydrolysis by many  $\beta$ -lactamase enzymes, including ESBLs and AmpC  $\beta$ -lactamases, which are common resistance mechanisms in Gram-negative bacteria.[\[4\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)**Mechanism of action of Tebipenem.**

## In-Vitro Activity

**Tebipenem** demonstrates potent in-vitro activity against a broad spectrum of pathogens, particularly *Enterobacterales*, which are common causes of urinary tract infections. Its activity is comparable to other carbapenems like meropenem and ertapenem and is largely unaffected by the presence of ESBLs.<sup>[7][9][14]</sup> However, like other carbapenems, it is less active against isolates that produce carbapenemase enzymes.<sup>[14]</sup>

Table 1: In-Vitro Activity of **Tebipenem** and Comparators against *Enterobacterales* from UTIs

| Organism              | Antibiotic       | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|-----------------------|------------------|---------------------------|---------------------------|
| All Enterobacteriales | <b>Tebipenem</b> | <b>≤0.03</b>              | <b>0.06[15]</b>           |
| (n=3,576)             | Meropenem        | ≤0.03                     | 0.06[15]                  |
|                       | Ertapenem        | ≤0.015                    | 0.03[15]                  |
| Escherichia coli      | Tebipenem        | ≤0.015                    | 0.03[14]                  |
|                       | Meropenem        | ≤0.015                    | 0.03[14]                  |
|                       | Imipenem         | 0.12                      | 0.25[14]                  |
| Klebsiella pneumoniae | Tebipenem        | 0.03                      | 0.06[14]                  |
|                       | Meropenem        | 0.03                      | 0.06[14]                  |
|                       | Imipenem         | 0.12                      | 0.25                      |
| Proteus mirabilis     | Tebipenem        | 0.06                      | 0.12[14]                  |
|                       | Meropenem        | 0.06                      | 0.12[14]                  |

|| Imipenem | 0.25 | 0.5 |

Table 2: In-Vitro Activity of **Tebipenem** against Biothreat Pathogens

| Organism                  | MIC Range (µg/mL)    | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|---------------------------|----------------------|---------------------------|---------------------------|
| Bacillus anthracis        | <b>0.001 - 0.008</b> | <b>0.004</b>              | <b>0.004[8]</b>           |
| Yersinia pestis           | ≤0.0005 - 0.03       | 0.008                     | 0.015[8]                  |
| Burkholderia mallei       | 0.25 - 1             | 0.5                       | 1[8]                      |
| Burkholderia pseudomallei | 1 - 4                | 2                         | 2[8]                      |

|| Francisella tularensis | N/A | 16 | >64[8] |

## Pharmacokinetics and Pharmacodynamics

**Tebipenem** pivoxil HBr is designed for oral administration and is rapidly absorbed and converted to active **tebipenem**.[\[4\]](#)[\[5\]](#)

Table 3: Pharmacokinetic Parameters of **Tebipenem** in Healthy Adults (Multiple Doses)

| Parameter                       | 300 mg (every 8h)                | 600 mg (every 8h)                |
|---------------------------------|----------------------------------|----------------------------------|
| Time to $C_{max}$ ( $T_{max}$ ) | $\sim 1.5$ h <a href="#">[5]</a> | $\sim 1.5$ h <a href="#">[5]</a> |
| Half-life ( $t_{1/2}$ )         | <1 h <a href="#">[5]</a>         | <1 h <a href="#">[5]</a>         |

| Accumulation Ratio (Day 14 vs Day 1) | 1.01[\[5\]](#) | 0.87[\[5\]](#) |

The pharmacodynamic (PD) activity of **tebipenem** is time-dependent and best described by the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[\[7\]](#)[\[16\]](#) Studies in neutropenic murine thigh infection models have established the magnitude of exposure required for efficacy.

Table 4: Pharmacodynamic Targets for **Tebipenem**

| PD Target                                 | Value | Model System                                |
|-------------------------------------------|-------|---------------------------------------------|
| Stasis (Median fAUC <sub>0-24</sub> /MIC) | 23    | Murine Thigh Infection <a href="#">[16]</a> |

| Resistance Suppression (fAUC<sub>0-24</sub>/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[\[16\]](#) |

## Preclinical Efficacy Models

The efficacy of **tebipenem** has been evaluated in various animal models of infection, which are critical for establishing dose-response relationships and predicting clinical success.

Key Models Used:

- Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic

or bactericidal effect against specific pathogens.[7][16]

- Murine Ascending UTI Model: This model mimics human urinary tract infections by introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's ability to reduce bacterial burden in the kidneys and bladder.[9][17]
- Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial killing and the emergence of resistance.[7][18][19]
- Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract infections.[8][9]



[Click to download full resolution via product page](#)

Workflow of a preclinical murine infection model.

## Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

**Tebipenem** HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to demonstrate the non-inferiority of oral **tebipenem** compared to standard-of-care intravenous carbapenems.

Table 5: Summary of Pivotal Phase 3 Clinical Trials for **Tebipenem** HBr in cUTI/AP

| Trial Name         | ADAPT-PO[20][21]                                                                          | PIVOT-PO[22][23][24]                                                                                |
|--------------------|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Status             | Completed                                                                                 | Stopped early for efficacy[22][23]                                                                  |
| Design             | Randomized, Double-Blind, Double-Dummy                                                    | Randomized, Double-Blind                                                                            |
| Patient Population | Hospitalized adults with cUTI or AP                                                       | Hospitalized adults with cUTI or AP                                                                 |
| Test Arm           | Tebipenem HBr 600 mg PO q8h                                                               | Tebipenem HBr 600 mg PO q6h[22][24]                                                                 |
| Comparator Arm     | Ertapenem 1 g IV q24h                                                                     | Imipenem-Cilastatin 500 mg IV q6h[22][24]                                                           |
| Treatment Duration | 7-10 days (up to 14 for bacteremia)[21]                                                   | 7-10 days[22][23]                                                                                   |
| Primary Endpoint   | Overall Response (Clinical Cure + Microbiological Eradication) at Test-of-Cure (TOC)[21]  | Overall Response (Clinical Cure + Microbiological Eradication) at TOC[22][23]                       |
| Primary Outcome    | Tebipenem HBr: 58.8% (264/449) Ertapenem: 61.6% (258/419) Result: Non-inferiority met[21] | Tebipenem HBr: 58.5% (261/446) Imipenem-Cilastatin: 60.2% (291/483) Result: Non-inferiority met[24] |

| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea and headache.[21] | No new safety concerns identified; most common were diarrhea and headache.[22][23] |



[Click to download full resolution via product page](#)

Workflow of a Phase 3 cUTI clinical trial.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination

The in-vitro activity of **tebipenem** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[[17](#)][[19](#)]

- Preparation of Antibiotic: A stock solution of **tebipenem** dry powder is prepared by dissolving it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[[25](#)]
- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. A direct colony suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final bacterial concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.[[25](#)]
- Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air. [[25](#)]
- Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed concurrently using reference strains such as *E. coli* ATCC 25922.[[25](#)]

### Neutropenic Murine Acute Pyelonephritis (AP) Model

This in-vivo model is used to characterize the PK/PD relationships of **tebipenem** in a kidney infection setting.[[26](#)]

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. This minimizes the host immune response, allowing for a clearer assessment of the antibiotic's direct effect.[[7](#)]
- Infection: Mice are anesthetized, and a specific inoculum (e.g.,  $10^4$  CFU/kidney) of a uropathogenic *E. coli* strain is administered via intra-renal injection.[[26](#)]

- Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral administration of **tebipenem** HBr at various doses, plasma samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using LC/MS/MS.[26]
- Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of **tebipenem** HBr are fractionated into regimens (e.g., every 8 hours) and administered for a set duration.[26]
- Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are harvested, homogenized, and plated to determine the bacterial burden ( $\log_{10}$  CFU/kidney). The change in bacterial count from the start of therapy is used to assess efficacy.

## PIVOT-PO Phase 3 Clinical Trial Design

The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22] [23]

- Participants: Hospitalized adult patients ( $\geq 18$  years) with a diagnosis of complicated UTI or acute pyelonephritis are enrolled.[22][27]
- Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract instrumentation.[22][28] To maintain the blind, patients in the **tebipenem** arm receive oral **tebipenem** and an intravenous placebo, while patients in the comparator arm receive intravenous imipenem-cilastatin and an oral placebo.[22]
- Intervention:
  - Experimental Arm: **Tebipenem** pivoxil HBr 600 mg administered orally every six hours.[22] [23]
  - Control Arm: Imipenem-cilastatin 500 mg administered intravenously every six hours.[22] [23]
  - Duration: Total treatment duration is 7 to 10 days.[22][23]

- Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and microbiological eradication (reduction of bacteria in urine to  $<10^3$  CFU/mL).[22][23]
- Statistical Analysis: The primary analysis assesses the non-inferiority of oral **tebipenem** HBr compared to IV imipenem-cilastatin based on the overall response rate in the primary analysis population.[22]

## Conclusion

**Tebipenem** represents a significant advancement in antibiotic therapy, offering a potent, broad-spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for complicated urinary tract infections position it as a valuable tool for transitioning patients from inpatient IV to outpatient oral therapy, potentially reducing hospital stays and healthcare costs. [21][24] Further research and regulatory review will ultimately define its role in clinical practice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [clinicaltrials.eu](https://clinicaltrials.eu) [clinicaltrials.eu]
- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 3. Tebipenem - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 6. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](https://pharmacompas.com) [pharmacompas.com]
- 7. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Tebipenem pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacteriales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 21. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gsk.com [gsk.com]
- 23. urologytimes.com [urologytimes.com]
- 24. contagionlive.com [contagionlive.com]
- 25. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant *Escherichia coli* and *Klebsiella pneumoniae* isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. biospace.com [biospace.com]
- To cite this document: BenchChem. [Tebipenem: A Novel Oral Carbapenem for Combating Multidrug-Resistant Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682724#tebipenem-as-a-novel-oral-carbapenem-antibiotic]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)